molecular formula C11H20O5 B13929022 tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate

tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate

Cat. No.: B13929022
M. Wt: 232.27 g/mol
InChI Key: ISLXYZUBNDZYEU-UHFFFAOYSA-N
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Description

Chemical Structure: tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate (CAS: 1491136-22-1) is a propanoate ester derivative featuring a tert-butyl group and a polyethylene glycol (PEG)-like chain with a reactive ketone (oxo) group. Its structure comprises:

  • tert-Butyl ester: Provides steric protection to the ester moiety, delaying hydrolysis and enhancing stability .
  • Oxyethylene chain (2-(2-oxoethoxy)ethoxy): A short PEG spacer with a terminal ketone, enabling conjugation via nucleophilic addition (e.g., hydrazone or oxime formation) .

Applications:
This compound serves as a versatile building block in organic synthesis, particularly in drug discovery for:

  • Functionalizing biomolecules (e.g., peptides, antibodies) via ketone-mediated bioconjugation .
  • Constructing PROTACs (Proteolysis-Targeting Chimeras) and other bifunctional molecules .

Properties

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

tert-butyl 3-[2-(2-oxoethoxy)ethoxy]propanoate

InChI

InChI=1S/C11H20O5/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h5H,4,6-9H2,1-3H3

InChI Key

ISLXYZUBNDZYEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate typically involves the esterification of propanoic acid derivatives with tert-butyl alcohol and ethylene glycol derivatives. One common method includes the reaction of tert-butyl acrylate with ethylene glycol in the presence of a catalyst. The reaction is carried out under anhydrous conditions and typically involves the use of solvents like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Post-reaction purification involves techniques such as solvent distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.

    Biology: Employed in the synthesis of biologically active molecules and drug development.

    Medicine: Investigated for potential therapeutic applications and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate involves its interaction with various molecular targets. The compound can act as a precursor in enzymatic reactions, where it undergoes hydrolysis to release active intermediates. These intermediates can then participate in metabolic pathways, influencing cellular processes. The specific molecular targets and pathways depend on the context of its application, such as drug development or material synthesis .

Comparison with Similar Compounds

Structural Variations and Functional Group Differences

Key analogs and their distinguishing features are summarized below:

Compound Name Key Substituent/Functional Group Reactivity/Application Reference
tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate Terminal ketone (oxo) Bioconjugation (hydrazone/oxime formation)
tert-Butyl 3-(2-(2-azidoethoxy)ethoxy)propanoate Azide (-N₃) Click chemistry (e.g., CuAAC with alkynes)
tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate Primary amine (-NH₂) Amide bond formation (e.g., coupling with carboxylic acids)
tert-Butyl 3-(2-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)ethoxy)propanoate Dioxoisoindolinyl moiety PROTAC synthesis (targeting ubiquitin-proteasome system)
tert-Butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate Bromo (-Br) Nucleophilic substitution (e.g., SN2 reactions)
tert-Butyl 3-(2-hydroxyethoxy)propanoate Terminal hydroxyl (-OH) Limited reactivity; precursor for further functionalization

Key Observations :

  • Reactivity : The ketone in the parent compound enables site-specific bioconjugation, whereas azide/amine/bromo analogs are tailored for click chemistry, peptide coupling, or alkylation, respectively.
  • Biological Relevance : Analogs with dioxoisoindolinyl groups (e.g., PROTAC derivatives) are critical in targeted protein degradation, leveraging E3 ligase recruitment .

Example Protocol :

  • This compound: Step 1: React 2-(2-hydroxyethoxy)ethanol with tert-butyl acrylate in THF/NaH. Step 2: Oxidize the terminal hydroxyl to a ketone using Dess-Martin periodinane .

Physicochemical Properties

Property Parent Compound Azide Analog Amine Analog PROTAC Derivative
Solubility Moderate (PEG enhances hydrophilicity) Low (azide reduces polarity) High (amine increases polarity) Variable (depends on dioxoisoindolinyl group)
Stability Stable in anhydrous conditions; ketone prone to nucleophilic attack Light-sensitive (azide degradation) Air-sensitive (amine oxidation) Stable if protected from proteases
Physical State Clear oil Oily liquid Colorless oil Solid (crystalline)

Biological Activity

tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate is a complex organic compound characterized by its unique structural features, including a tert-butyl group and multiple ethoxy moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. The following sections summarize the biological activity, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H24O6
  • Molecular Weight : 276.33 g/mol

The compound contains an ester functional group, which contributes to its reactivity in various chemical reactions. The presence of the oxoethoxy moiety allows for unique interactions with biological targets, enhancing its utility in research and industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Modulation : The compound can act as a probe for studying enzyme mechanisms, influencing enzymatic pathways through competitive inhibition or allosteric modulation.
  • Hydrogen Bonding and Electrostatic Interactions : The oxoethoxy moiety can participate in hydrogen bonding, which may stabilize enzyme-substrate complexes or receptor-ligand interactions.
  • Hydrophobic Interactions : The tert-butyl group enhances hydrophobic interactions with lipid membranes or hydrophobic pockets within proteins, potentially affecting membrane dynamics or protein folding.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Experimental Data

  • Synthesis and Stability Studies :
    • A study evaluated the stability of related compounds in cell culture environments, demonstrating satisfactory half-lives that suggest potential for further biological evaluation .
    • Investigations into the synthesis of PROTACs (Proteolysis Targeting Chimeras) utilizing this compound as a starting material highlight its relevance in targeted protein degradation strategies .
  • Comparative Analysis with Similar Compounds :
    • A comparative study focusing on similar compounds identified variations in biological activity based on functional group differences (e.g., hydroxyl vs. oxo groups), indicating that modifications could enhance or diminish activity.

Table of Related Compounds

Compound NameCAS NumberKey Features
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate186020-66-6Contains hydroxyl group; potentially more polar
tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoateNot specifiedAmino substitution; may exhibit different reactivity
Hydroxy-PEG3-t-butyl esterNot specifiedPolyethylene glycol derivative; known for biocompatibility

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